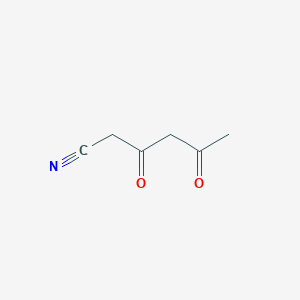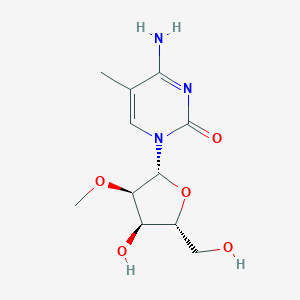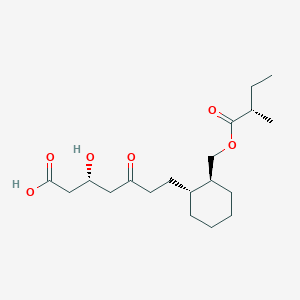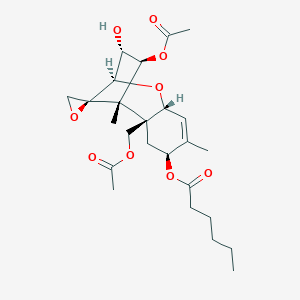
trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans,trans-4-(3,4-Difluorophenyl)-4'-ethyl-1,1'-bi(cyclohexane), also known as 3,4-difluorophenyl 4'-ethyl-1,1'-bi(cyclohexane), is an organic compound that is used in a variety of scientific research applications. It is a white, crystalline solid with a melting point of 59-60 °C. This compound is found in nature and is synthesized in the laboratory. It has been used in a variety of research applications due to its unique properties.
Applications De Recherche Scientifique
Stereochemistry and Formation Processes
Stereochemical Formation and Reactions : The formation of specific cyclohexenes, such as 3,4-bis(trimethylsilyl)cyclohexene, demonstrates the importance of stereochemistry in chemical reactions. The cis and trans isomers exhibit different reactivities, for instance, in trifluoroacetolysis, highlighting the stereochemical aspects of these compounds (Wickham & Kitching, 1983).
Reactivity and Applications in Liquid Crystals : Compounds like 3,4-difluorophenyl trans-4'-substituted cyclohexane-1'-carboxylates have been studied for their nematic phases and transition temperatures. Their application in liquid crystals, especially in reducing threshold voltage and impacting other properties like bulk viscosity and birefringence, is significant (Takatsu et al., 1984).
Photoreactions and Material Properties
Photoreactions and Material Design : The study of photoreactions, such as those of trans-1-o-Hydroxyphenyl-2-phenylcyclopropane, provides insights into the formation of ring-expanded products and potential fragmentation mechanisms. Such investigations can contribute to the design of new materials with specific photochemical properties (Delgado et al., 1999).
Host Compounds and Inclusion Abilities : The design and synthesis of compounds like cis-1,3-diphenylcyclohexane-1,3-diol and its derivatives highlight the importance of molecular structure in determining inclusion abilities for guest compounds, which is crucial in the field of supramolecular chemistry (Toda et al., 1997).
Synthesis and Characterization
Organosoluble and Transparent Polyimides : The synthesis of organosoluble and transparent polyimides from compounds like trans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride shows the potential of cyclohexane derivatives in creating high-performance materials. These materials exhibit excellent mechanical properties, high solubility, and optical transparency, making them suitable for various applications (Zhao et al., 2015).
Photoisomerization and Acid-Base Equilibration : Investigations into the photoisomerization and photo-hydration of compounds like 3-hydroxystyrylnaphthalenes in different solvent conditions reveal intricate details about fluorescence, acid-base equilibration, and photoreactivity. Such studies contribute to our understanding of the photophysical and photochemical behaviors of cyclohexane derivatives (Bandini et al., 2005).
Safety and Hazards
This compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation . In case of contact with eyes, rinse cautiously with water for several minutes .
Propriétés
IUPAC Name |
4-[4-(4-ethylcyclohexyl)cyclohexyl]-1,2-difluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28F2/c1-2-14-3-5-15(6-4-14)16-7-9-17(10-8-16)18-11-12-19(21)20(22)13-18/h11-17H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDECTZREPSJUQW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C=C3)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28F2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338644 |
Source


|
| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
118164-50-4 |
Source


|
| Record name | 1~4~-Ethyl-3~3~,3~4~-difluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~,2~1~,2~2~,2~3~,2~4~,2~5~,2~6~-dodecahydro-1~1~,2~1~:2~4~,3~1~-terphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10338644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-hydroxyethyl)methylamino]Acetamide](/img/structure/B40671.png)
![1-Azatricyclo[3.3.0.02,8]octan-3-one](/img/structure/B40672.png)

![3-[[4-[(2,4-Diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propyl-ethoxyphosphinic acid](/img/structure/B40680.png)

![2-[[4-Carboxy-4-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]-2-fluorobutanoyl]amino]pentanedioic acid](/img/structure/B40683.png)
![N-[1-[(2R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]pyrazolo[3,4-d]pyrimidin-4-yl]benzamide](/img/structure/B40685.png)




